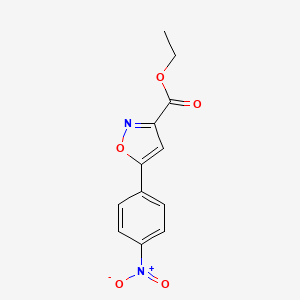

Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate

CAS No.:

Cat. No.: VC16475328

Molecular Formula: C12H10N2O5

Molecular Weight: 262.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10N2O5 |

|---|---|

| Molecular Weight | 262.22 g/mol |

| IUPAC Name | ethyl 5-(4-nitrophenyl)-1,2-oxazole-3-carboxylate |

| Standard InChI | InChI=1S/C12H10N2O5/c1-2-18-12(15)10-7-11(19-13-10)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 |

| Standard InChI Key | GOCOARSXHUWDGZ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate (CAS: 487034-01-5) has the molecular formula CHNO and a molecular weight of 274.22 g/mol. Its structure comprises:

-

A five-membered isoxazole ring (positions 3 and 5 substituted).

-

A para-nitrophenyl group at position 5 of the isoxazole.

-

An ethyl ester (-COOCHCH) at position 3.

The nitro group (-NO) and ester functionality confer distinct electronic and steric properties, influencing reactivity in substitution and cycloaddition reactions . X-ray crystallography of related compounds reveals near-coplanar alignment between the isoxazole and phenyl rings, stabilized by conjugated π-systems .

Synthesis and Optimization

Synthetic Pathway

The synthesis follows a three-step protocol (Scheme 1):

Step 1: Claisen Condensation

4-Nitroacetophenone reacts with diethyl oxalate in ethanol using sodium ethoxide as a base, yielding ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate .

Step 2: Cyclization

The dioxobutanoate intermediate undergoes cyclization with hydroxylamine hydrochloride in ethanol, forming the isoxazole ring .

Step 3: Reduction (Optional)

The nitro group can be reduced to an amine using stannous chloride, producing ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate .

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NaOEt, EtOH, 0°C → RT | 52% |

| 2 | NHOH·HCl, EtOH, reflux | 44% |

| 3 | SnCl, EtOAc, reflux | 47% |

Physicochemical Properties

Physical Characteristics

Spectral Data

-

IR (KBr, cm⁻¹):

-

H-NMR (500 MHz, DMSO-d):

Reactivity and Functionalization

Key Reactions

-

Nucleophilic Substitution: The ester group reacts with hydrazine hydrate to form 5-(4-nitrophenyl)isoxazole-3-carbohydrazide, a precursor for Schiff bases and heterocycles .

-

Nitro Reduction: Catalytic hydrogenation or Sn/HCl reduces -NO to -NH, enabling access to aminophenyl derivatives .

-

Aldehyde Condensation: The hydrazide intermediate couples with aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde) to yield N-substituted hydrazides .

Derivatives and Applications

| Derivative | Structure | Application |

|---|---|---|

| 5-(4-Nitrophenyl)isoxazole-3-carbohydrazide | Ar-NH-NH-CO-isoxazole | Antimicrobial agents |

| Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate | Ar-NH-isoxazole | Anticancer research |

Industrial and Research Applications

-

Organic Synthesis: Serves as a building block for heterocycles, dyes, and ligands .

-

Material Science: Nitro groups enhance thermal stability, making it suitable for high-performance polymers.

-

Pharmaceutical Intermediates: Key precursor for NSAIDs and kinase inhibitors .

Comparison with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume